Heptyl cinnamate Heptyl cinnamate
Brand Name: Vulcanchem
CAS No.: 10032-08-3
VCID: VC21238171
InChI: InChI=1S/C16H22O2/c1-2-3-4-5-9-14-18-16(17)13-12-15-10-7-6-8-11-15/h6-8,10-13H,2-5,9,14H2,1H3
SMILES: CCCCCCCOC(=O)C=CC1=CC=CC=C1
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol

Heptyl cinnamate

CAS No.: 10032-08-3

Cat. No.: VC21238171

Molecular Formula: C16H22O2

Molecular Weight: 246.34 g/mol

* For research use only. Not for human or veterinary use.

Heptyl cinnamate - 10032-08-3

Specification

CAS No. 10032-08-3
Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
IUPAC Name heptyl 3-phenylprop-2-enoate
Standard InChI InChI=1S/C16H22O2/c1-2-3-4-5-9-14-18-16(17)13-12-15-10-7-6-8-11-15/h6-8,10-13H,2-5,9,14H2,1H3
Standard InChI Key DCXNRXBLAGAHIL-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCOC(=O)/C=C/C1=CC=CC=C1
SMILES CCCCCCCOC(=O)C=CC1=CC=CC=C1
Canonical SMILES CCCCCCCOC(=O)C=CC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Heptyl cinnamate is an organic compound belonging to the class of cinnamic acid esters. Its structure is characterized by a heptyl group attached to the cinnamate moiety, which contributes to its unique physical and chemical properties. This structural configuration plays a crucial role in determining the compound's biological activities and applications.

Basic Chemical Information

The compound is formally identified as heptyl 3-phenylprop-2-enoate (IUPAC name) and possesses the following properties:

ParameterValue
CAS Number10032-08-3
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Physical StateLiquid
Density0.982-0.990
Odor ProfilePleasant, hyacinth-like
InChI KeyDCXNRXBLAGAHIL-UHFFFAOYSA-N
SMILES NotationCCCCCCCOC(=O)C=CC1=CC=CC=C1

The compound features a phenyl ring connected to a carbonyl group through a conjugated system, with the heptyl chain providing significant lipophilicity to the molecule. This unique structure contributes to its solubility profile and interaction with biological systems.

Synthesis and Preparation Methods

Heptyl cinnamate is primarily synthesized through esterification reactions, with several methodologies developed to optimize yield and purity.

Standard Esterification

The most common synthesis route involves the direct esterification of cinnamic acid with heptanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and proceeds under reflux conditions to facilitate ester bond formation. The basic reaction can be represented as:

Cinnamic acid + Heptanol → Heptyl cinnamate + Water

Advanced Industrial Production Methods

In industrial settings, the production of heptyl cinnamate employs more sophisticated approaches:

  • Continuous-flow microreactors provide advantages in reaction control, higher yields, and reduced reaction times.

  • Enzymatic catalysis using specialized lipases (e.g., Lipozyme® TL IM) enhances esterification efficiency and reduces environmental impact.

These advanced methods reflect the growing importance of green chemistry principles in industrial chemical production.

Chemical Reactivity

Heptyl cinnamate participates in various chemical reactions that are characteristic of esters and compounds with conjugated systems.

Hydrolysis Reactions

Like other esters, heptyl cinnamate undergoes hydrolysis in both acidic and basic conditions. Evidence from studies on related compounds suggests that cinnamate esters hydrolyze rapidly to their component acid and alcohol . This reactivity has significant implications for its metabolism in biological systems.

Other Significant Reactions

The compound can participate in several other reaction types:

  • Oxidation reactions with agents like potassium permanganate can modify the ester group

  • Reduction reactions with agents such as lithium aluminum hydride can convert the ester to corresponding alcohols

  • Substitution reactions, particularly at the ester group, can generate various derivatives

These reaction pathways provide opportunities for the development of derivative compounds with potentially enhanced biological activities.

Biological Activities

Heptyl cinnamate exhibits a range of biological activities that make it valuable for both research and commercial applications.

Antioxidant Properties

Studies indicate that heptyl cinnamate, like other alkyl cinnamates, demonstrates significant antioxidant properties. The compound can scavenge free radicals and protect cellular components from oxidative damage. This activity appears to be influenced by the length of the alkyl chain, which affects the compound's ability to interact with lipid membranes.

Antimicrobial Activity

Research has demonstrated that heptyl cinnamate possesses antimicrobial properties against various pathogenic organisms. The compound has shown particular effectiveness against fungal strains, suggesting potential applications as a natural antifungal agent.

Activity TypeEC50 (μg/mL)Notes
Antifungal17.4Effective against multiple fungal strains

Anti-inflammatory Effects

Heptyl cinnamate has been investigated for its anti-inflammatory properties. These effects are attributed to the compound's ability to interact with biological membranes and enzymes, potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Activity TypeEC50/IC50 (μg/mL)Target
Cytotoxicity22.6Significant inhibition in WiDr colon cancer cells

Structure-Activity Relationship

The biological activity of heptyl cinnamate is significantly influenced by its structural characteristics, providing valuable insights for medicinal chemistry.

Alkyl Chain Length Effects

The length of the alkyl chain plays a crucial role in determining the compound's lipophilicity and membrane interaction capabilities. Research indicates that longer chains, such as the heptyl group in heptyl cinnamate, generally enhance cytotoxicity and antimicrobial activity compared to shorter-chain homologs.

Functional Group Modifications

Variations in the functional groups attached to the phenyl ring of the cinnamate moiety can significantly alter biological activity. Specific substitutions can enhance antioxidant or anticancer properties, offering directions for the development of more potent derivatives.

Metabolism and Pharmacokinetics

The metabolism of heptyl cinnamate follows patterns similar to other cinnamate esters, with implications for its bioavailability and therapeutic potential.

Hydrolysis and Absorption

Based on studies of related compounds like methyl cinnamate, heptyl cinnamate likely undergoes partial hydrolysis in the stomach and more extensive hydrolysis in the gut. Research on methyl cinnamate showed 9% hydrolysis in the stomach and 40% in the gut .

Metabolic Pathways

After hydrolysis to cinnamic acid and heptanol, the resulting compounds follow distinct metabolic pathways:

  • Cinnamic acid is primarily converted to hippuric acid (approximately 66%) and benzoylglucuronide (approximately 5%), based on studies of methyl cinnamate metabolism .

  • The alcohol component (heptanol) likely undergoes oxidation to the corresponding aldehyde and carboxylic acid, followed by further metabolism.

Applications

Heptyl cinnamate finds applications across multiple industries due to its pleasant odor profile and biological activities.

Fragrance and Flavoring Applications

The compound is utilized in the formulation of fragrances due to its pleasant hyacinth-like odor. It also serves as a flavoring agent in food products, classified under specific regulatory frameworks.

Cosmetic Formulations

Heptyl cinnamate is incorporated into cosmetic products, where it can enhance product appeal while potentially providing functional benefits such as skin conditioning.

Comparison with Similar Compounds

Heptyl cinnamate's properties can be better understood by comparing it with related cinnamate esters.

Structural Homologs

Several structural homologs of heptyl cinnamate exist, differing primarily in the length of the alkyl chain:

CompoundAlkyl Chain LengthMolecular WeightKey Differences
Methyl cinnamate1 carbon162.19 g/molLess lipophilic, higher volatility
Ethyl cinnamate2 carbons176.21 g/molSweet, balsam, berry taste profile
Benzyl cinnamateBenzyl group238.28 g/molDifferent hydrolysis rate (80% in intestinal fluid)
Heptyl cinnamate7 carbons246.34 g/molHigher lipophilicity, lower volatility

Functional Differences

Compared to other cinnamate esters, heptyl cinnamate offers several distinctive characteristics:

  • Enhanced membrane permeability due to the longer alkyl chain

  • Potentially stronger antimicrobial activity against specific pathogens

  • Unique odor profile suitable for specialized fragrance applications

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